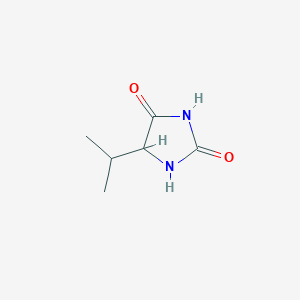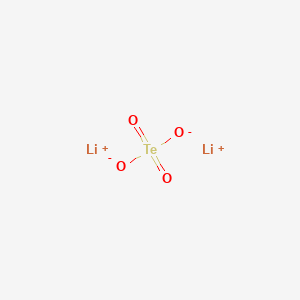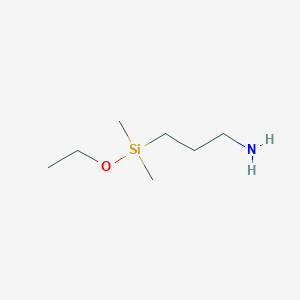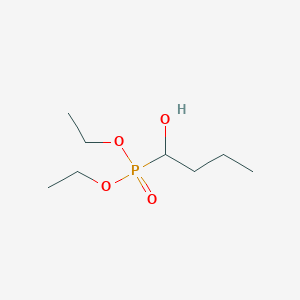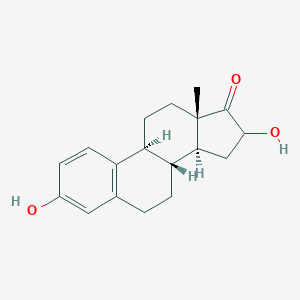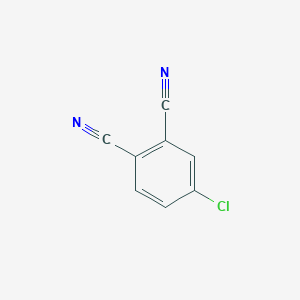
Phthalazine-1,4-diamine
Overview
Description
Phthalazine-1,4-diamine, also known as PDA, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. PDA is a highly reactive molecule that can be easily modified to create various derivatives, making it a valuable tool for drug discovery and development.
Scientific Research Applications
Polyamides Containing Phthalazinone Moiety
Phthalazine-1,4-diamine derivatives have been utilized extensively in the synthesis of aromatic polyamides. These polymers, containing the phthalazinone moiety, exhibit remarkable solubility in various solvents, high glass-transition temperatures, and excellent thermal stability. Specifically, polymers synthesized from unsymmetrical diamines such as 1,2-dihydro-2-(4-aminophenyl)-4-4-(4-aminophenoxy)phenylphthalazin-l-one, demonstrate inherent viscosities ranging from 1.16-1.67 dL/g, and their thermal degradation commences at temperatures above 490 degrees Celsius (Cheng, Jian, & Mao, 2002). Moreover, these aromatic polyamides have been noted for their excellent mechanical properties, electrical resistance, and high tensile strength, making them suitable for various industrial applications (Zhang Shouhai, 2002).
Fluorinated Polyamides
Incorporation of fluorinated moieties into the phthalazinone-based diamines leads to the formation of fluorinated polyamides. These polymers are not only amorphous and easily soluble in polar aprotic solvents but also possess remarkable thermal properties. Their glass-transition temperatures are notably high, and they exhibit commendable stability against thermal degradation. The synthesis of these polymers involves the polyamidation of novel fluorinated diamine monomers with various dicarboxylic acids, highlighting the adaptability of phthalazinone derivatives in creating materials with tailored properties (Wang, Cheng, Feng, Ying, Yang, & Li, 2007).
Sulfonated Polyimide for PEMFC
This compound derivatives are pivotal in synthesizing sulfonated polyimides (SPIs), which serve as materials for the proton exchange membrane (PEM) in proton exchange membrane fuel cells (PEMFCs). The introduction of the phthalazione moiety into these polymers significantly enhances their solubility, thermal stability, and swelling resistance. These SPIs membranes, therefore, exhibit high ion exchange capacity and can withstand high temperatures, making them suitable for fuel cell applications (Pan, Liang, Zhu, & Jian, 2007).
Mechanism of Action
Target of Action
Phthalazine-1,4-diamine, a derivative of phthalazine, has been reported to exhibit a diverse range of biological activities . The primary targets of this compound are AMPA receptors . AMPA receptors mediate the majority of excitatory neurotransmission and have emerged as a promising new target for epilepsy therapy .
Mode of Action
This compound acts as a non-competitive antagonist of AMPA receptors . This means that it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains . This interaction with its targets leads to changes in the cellular activity, contributing to its pharmacological effects.
Biochemical Pathways
It is known that the compound’s action on ampa receptors can influence various downstream effects, potentially affecting growth, development, and stress tolerance .
Pharmacokinetics
Most of the designed compounds related to this compound exhibited good admet profile , suggesting a favorable bioavailability.
Result of Action
This compound has been reported to exhibit anticonvulsant activity . Some compounds exhibited the highest relative potencies as anticonvulsants in comparison with diazepam . Furthermore, certain compounds showed 100% protection at a dose level of 125 µgm/kg against maximal electroshock seizure (MES) .
Safety and Hazards
Future Directions
Phthalazine-1,4-diamine and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on developing new efficient methods to synthesize N-heterocycles with structural diversity . This could enhance their use in a broad spectrum of medical applications .
Biochemical Analysis
Biochemical Properties
Phthalazine-1,4-diamine has been found to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound’s interaction with AChE is believed to contribute to its potential as a treatment for Alzheimer’s disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit AChE by more than 50%, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to bind to the active site residues of AChE in a position similar to donepezil, a reference AChE inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, some of its derivatives have been found to exhibit high blood-brain barrier (BBB) permeability in in vitro parallel artificial membrane permeability assay tests .
Properties
IUPAC Name |
phthalazine-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDJGAPGQAXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310057 | |
| Record name | phthalazine-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17987-70-1 | |
| Record name | 1,4-Phthalazinediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phthalazine-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHTHALAZINE-1,4-DIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




